molecular formula C3H2O3 B8684275 Malonic anhydride CAS No. 15159-48-5

Malonic anhydride

Cat. No. B8684275
CAS RN: 15159-48-5
M. Wt: 86.05 g/mol
InChI Key: KKHUSADXXDNRPW-UHFFFAOYSA-N
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Patent
US04251447

Procedure details

To the cold solution of malonic anhydride, prepared as above, was added aniline (700 μl, 6 equivalents). The reaction mixture was allowed to warm to room temperature. It was then extracted with 5 ml saturated aqueous NaHCO3, and the aqueous extract was washed with 5 ml ether, acidified with H2SO4, and extracted with 3 4-ml portions of ether. The ether extracts were combined and dried over Na2SO4, and the ether was removed under reduced pressure, to leave a residue of malonanilide (mp 127°-130° C., 180 mg, 72% isolated yield, based on diketene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])O[C:3](=[O:4])[CH2:2]1.[NH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][C:3]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(=O)O1)=O
Step Two
Name
Quantity
700 μL
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was then extracted with 5 ml saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous extract
WASH
Type
WASH
Details
was washed with 5 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 4-ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the ether was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)NC1=CC=CC=C1)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.